molecular formula C11H10N2O2S2 B11849349 (E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide

(E)-N'-(thiophen-2-ylmethylene)benzenesulfonohydrazide

Katalognummer: B11849349
Molekulargewicht: 266.3 g/mol
InChI-Schlüssel: VBOXRKDHJNMCIP-XFXZXTDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide is an organic compound that features a thiophene ring and a benzenesulfonohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide typically involves the condensation reaction between thiophene-2-carbaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for (E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding hydrazines.

    Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazines.

    Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

(E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of (E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thiophene ring and sulfonohydrazide moiety may play a role in binding to these targets, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-carbaldehyde: A precursor in the synthesis of (E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide.

    Benzenesulfonohydrazide: Another precursor used in the synthesis.

    Sulfonohydrazides: A class of compounds with similar functional groups.

Uniqueness

(E)-N’-(thiophen-2-ylmethylene)benzenesulfonohydrazide is unique due to its combination of a thiophene ring and a benzenesulfonohydrazide moiety. This structural feature imparts specific chemical and biological properties that distinguish it from other related compounds.

Eigenschaften

Molekularformel

C11H10N2O2S2

Molekulargewicht

266.3 g/mol

IUPAC-Name

N-[(Z)-thiophen-2-ylmethylideneamino]benzenesulfonamide

InChI

InChI=1S/C11H10N2O2S2/c14-17(15,11-6-2-1-3-7-11)13-12-9-10-5-4-8-16-10/h1-9,13H/b12-9-

InChI-Schlüssel

VBOXRKDHJNMCIP-XFXZXTDPSA-N

Isomerische SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CS2

Kanonische SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.